(S)-Metalaxyl

Vue d'ensemble

Description

(S)-Metalaxyl is a chiral fungicide belonging to the phenylamide class. It is widely used in agriculture to control diseases caused by oomycetes, such as downy mildew and root rot. The compound is known for its systemic properties, allowing it to be absorbed by plants and translocated to various parts, providing effective protection against fungal infections.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Metalaxyl involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Condensation Reaction: The initial step involves the condensation of 2,6-dimethylaniline with methyl isocyanate to form N-(2,6-dimethylphenyl)-N-methylcarbamate.

Cyclization: The carbamate undergoes cyclization with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)-N-methylacetamide.

Chiral Resolution: The racemic mixture is then subjected to chiral resolution using a chiral auxiliary or chromatographic techniques to isolate the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch or Continuous Flow Reactors: These reactors are used to carry out the condensation and cyclization reactions under controlled temperature and pressure conditions.

Chiral Resolution: Advanced chromatographic techniques or enzymatic resolution methods are employed to separate the (S)-enantiomer from the racemic mixture.

Analyse Des Réactions Chimiques

Phase II Conjugation Reactions

(S)-Metalaxyl undergoes extensive Phase II metabolism, primarily involving sulfonation and glucuronidation. In rats, metalaxyl (as a racemic mixture) is rapidly conjugated with sulfuric acid and glucuronic acid, forming water-soluble metabolites for excretion . Key observations include:

-

Sulfonation : Dominates in male rats, producing sulfate conjugates such as N-(2,6-dimethylphenyl)-methoxyacetyl-alanine methyl ester sulfate.

-

Glucuronidation : More prevalent in female rats, forming glucuronide derivatives like O-glucuronide conjugates .

These reactions reduce systemic toxicity by enhancing hydrophilicity. Studies comparing rac-metalaxyl (1:1 R/S) and metalaxyl-M (97% R) show that enantiomer-specific conjugation efficiency varies, with the S-form exhibiting slower clearance rates in certain biological systems .

Hydrolytic Degradation

The methyl ester group in this compound is susceptible to hydrolysis, yielding carboxylic acid derivatives:

This reaction occurs in both plants and animals. In Solanum nigrum (a metalaxyl-tolerant plant), hydrolysis is accelerated by esterases, producing non-phytotoxic metabolites . Hydrolysis rates depend on pH and enzymatic activity, with soil half-lives ranging from 14–70 days under aerobic conditions .

Oxidative Metabolism

This compound undergoes oxidation at the methoxyacetyl side chain, forming hydroxylated intermediates:

-

Primary oxidation : Generates N-(2,6-dimethylphenyl)-2-hydroxyacetyl-alanine methyl ester .

-

Secondary oxidation : Further converts hydroxylated products into ketones or carboxylic acids .

In earthworms, oxidative metabolism disrupts the tricarboxylic acid (TCA) cycle, altering succinate, citrate, and fumarate levels . Racemic metalaxyl exposure reduces arginine (a urea cycle intermediate) by 40% compared to controls, suggesting enantiomer-specific interference with nitrogen metabolism .

Environmental Degradation Pathways

This compound degrades in soil and water via:

-

Photolysis : Moderate degradation under UV light, forming de-methylated products.

-

Microbial degradation : Aerobic bacteria cleave the methoxy group, yielding N-(2,6-dimethylphenyl)-alanine as a major metabolite .

A comparative study in lettuce showed rac-metalaxyl (containing S-enantiomer) produced distinct glycosylated metabolites, such as O-malonyl glycoside and O-glucoside derivatives , not observed in metalaxyl-M treatments .

Enantiomer-Specific Biochemical Effects

The S-enantiomer uniquely perturbs metabolic pathways:

In earthworms, this compound exposure increased taurine (↑35%) and decreased lysine (↓25%), indicating oxidative stress and protein turnover imbalances .

Comparative Metabolic Fate

The table below contrasts key metabolites of this compound with its R-enantiomer:

| Metabolite | This compound | R-Metalaxyl (Metalaxyl-M) |

|---|---|---|

| Sulfate Conjugates | Dominant in males | Less prevalent |

| O-Malonyl Glycoside | 0.20 mg/kg (lettuce) | 0.16 mg/kg |

| N-Hydroxyacetyl Derivatives | 22% of total residues | 8% |

Data adapted from metabolism studies in rats, plants, and earthworms .

Toxicological Implications

The S-enantiomer’s slower degradation in biological systems correlates with prolonged oxidative stress markers, such as elevated H₂O₂ (↑50%) in plant tissues . Its interference with the urea cycle also suggests higher nephrotoxic potential compared to the R-form .

Applications De Recherche Scientifique

Agricultural Applications

Fungicidal Efficacy

(S)-Metalaxyl is effective against a range of pathogens, particularly Phytophthora spp., which are responsible for significant crop losses. It is commonly used in crops such as potatoes, tomatoes, and ornamental plants. The recommended application rate is typically around 600 g active ingredient per hectare .

Mechanism of Action

The compound works by inhibiting the synthesis of ribosomal RNA in fungi, thereby preventing their growth and reproduction. This mechanism is crucial for managing diseases like late blight in potatoes and downy mildew in various crops .

Case Study: Efficacy in Durian Plantations

A study demonstrated that this compound effectively controlled Phytophthora palmivora infections in durian plantations. The half-life of this compound in soil was found to be approximately 26.9 days under anaerobic conditions, indicating its persistence and effectiveness over time .

Environmental Applications

Phytoremediation Potential

Research has shown that this compound can enhance the antioxidant defenses in plants exposed to environmental stressors. For instance, studies on Solanum nigrum indicated that exposure to this compound improved the plant's capacity for phytoremediation by altering carbon metabolism and increasing biomass accumulation . The compound's role in enhancing antioxidant responses suggests its potential application in bioremediation strategies.

Degradation Studies

Understanding the degradation pathways of this compound is essential for assessing its environmental impact. Studies indicate that it undergoes various metabolic processes, including methyl ester hydrolysis and N-dealkylation, leading to the formation of less toxic metabolites . This knowledge is vital for developing sustainable agricultural practices.

Health and Safety Considerations

Toxicological Assessments

Toxicological studies have evaluated the safety profile of this compound. Research indicates that it does not exhibit mutagenic effects in mammalian cell lines, suggesting a relatively safe profile when used according to guidelines . However, its acute toxicity to avian species has been noted, necessitating careful application practices to mitigate risks to non-target organisms .

Metabolism Studies

Studies on the metabolism of this compound in animals reveal that it predominantly excretes through urine as glucuronic acid conjugates. This metabolic pathway underscores the importance of monitoring residues in food products derived from treated crops .

Enantioselective Effects

Differential Biological Activity

Research has highlighted the enantioselective effects of this compound compared to its counterpart (R)-metalaxyl. In studies involving breast cancer cell lines, distinct metabolic perturbations were observed based on the enantiomer administered. Specifically, this compound was associated with significant changes in metabolite profiles linked to amino acids and fatty acids . This finding opens avenues for exploring enantiomer-specific applications in both agriculture and medicine.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Agricultural Control | Effective against Phytophthora spp. | Recommended dose: 600 g a.i./ha; effective against late blight |

| Environmental Impact | Enhances phytoremediation capabilities | Increased antioxidant defenses in Solanum nigrum |

| Toxicological Safety | Non-mutagenic; slight toxicity to birds | Safe for mammals; careful use required |

| Enantioselectivity | Differential effects on biological systems | Significant metabolic changes observed with different enantiomers |

Mécanisme D'action

(S)-Metalaxyl exerts its fungicidal effects by inhibiting the synthesis of ribosomal RNA in fungi. It targets the RNA polymerase enzyme, disrupting the transcription process and ultimately leading to the death of the fungal cells. The compound is systemic, meaning it is absorbed by the plant and translocated to various parts, providing protection against fungal infections.

Comparaison Avec Des Composés Similaires

Similar Compounds

Metalaxyl: The racemic mixture of ®- and (S)-enantiomers.

Metalaxyl-M: The ®-enantiomer of Metalaxyl.

Benalaxyl: Another phenylamide fungicide with similar properties.

Uniqueness

(S)-Metalaxyl is unique due to its higher efficacy and lower environmental impact compared to its racemic mixture and other similar compounds. Its chiral nature allows for more targeted action against fungal pathogens, reducing the required dosage and minimizing potential side effects on non-target organisms.

Activité Biologique

(S)-Metalaxyl is a chiral compound widely recognized for its fungicidal properties, particularly in agricultural applications. This article explores the biological activity of this compound, focusing on its metabolic effects, degradation pathways, and potential health implications.

Overview of this compound

This compound is one of the enantiomers of the fungicide metalaxyl, which is used to control various fungal diseases in crops. The compound acts by inhibiting the synthesis of ribonucleic acid (RNA) in fungi, thereby preventing their growth and reproduction. The distinct biological activities of its enantiomers, (S)- and (R)-metalaxyl, have been a subject of recent research.

Metabolic Effects

Recent studies have demonstrated that this compound induces significant metabolic perturbations in human breast cancer cells (MCF-7). Using high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-QTOF), researchers identified 49 metabolites that were significantly altered upon exposure to this compound. These metabolites included carbohydrates, amino acids, and fatty acids, indicating that this compound affects multiple metabolic pathways related to energy metabolism and antioxidant defense mechanisms .

Key Findings from Metabolomics Studies

- Metabolite Changes : At a concentration of 10 µM, this compound treatment resulted in an increase in 36 endogenous metabolites and a decrease in eight. At higher concentrations (50 µM), 35 metabolites were upregulated while eight were downregulated .

- Pathway Analysis : The affected pathways primarily involved energy metabolism and amino acid metabolism, highlighting the enantioselective nature of this compound's biological activity.

Degradation Pathways

The degradation of this compound in various environments has also been extensively studied. It is known to degrade into several metabolites, with CGA-62826 being one of the primary degradation products.

Summary of Degradation Studies

| Environment | Half-Life | Major Degradation Products |

|---|---|---|

| Aerobic Soil | 31 days | CGA-62826 (54.4% after 89 days) |

| Anaerobic Aquatic | 26.9 days | CGA-62826 and other minor metabolites |

| Aerobic Aquatic | 55.11 days | Parent metalaxyl and CGA-62826 |

These findings indicate that while this compound can persist in the environment, it also undergoes significant transformation into less toxic metabolites over time .

Health Implications

The biological activity of this compound raises concerns regarding its potential toxicity to non-target organisms, including humans. Studies have shown that it exhibits slight toxicity to birds and may affect aquatic life due to its persistence in water bodies . Furthermore, the enantioselective effects observed in cancer cell lines suggest that exposure to this compound could have implications for human health, particularly concerning cancer progression and metabolic disorders.

Case Studies

- Breast Cancer Cell Study : In a study involving MCF-7 cells, exposure to this compound resulted in distinct metabolic profiles compared to the control group. This research underscores the need for further investigation into the long-term effects of chiral pesticides on human health .

- Environmental Impact Assessment : A comprehensive assessment indicated that metalaxyl residues can accumulate in soil and aquatic environments, necessitating evaluations of its ecological impact and potential risks to human health through food chains .

Propriétés

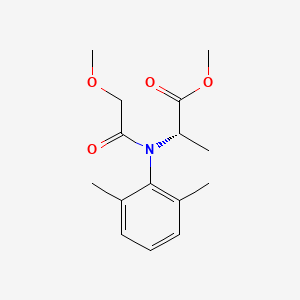

IUPAC Name |

methyl (2S)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEIXNIJLIKNTD-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)OC)C(=O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20897116 | |

| Record name | Methyl (2S)-2-[(2,6-dimethylphenyl)(methoxyacetyl)amino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69516-34-3 | |

| Record name | Methyl (2S)-2-[(2,6-dimethylphenyl)(methoxyacetyl)amino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.